molecular formula C17H15Cl2NO4S B11089276 Ethyl 5-acetyl-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11089276
M. Wt: 400.3 g/mol
InChI Key: RCWUXZWADRVQHX-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acylation of Thiophene: The thiophene ring is first acylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The acylated thiophene is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

ETHYL 5-ACETYL-2-[(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

    Biological Studies: It is used in studies to understand the interaction of thiophene derivatives with biological targets such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic electronic materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the dichlorobenzoyl group enhances its binding affinity to certain biological targets, making it a potent inhibitor or modulator.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE
  • ETHYL 5-ACETYL-2-[(2,4-DICHLOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE
  • ETHYL 5-ACETYL-2-[(3,4-DICHLOROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE

Uniqueness

ETHYL 5-ACETYL-2-[(3,4-DICHLOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to the specific positioning of the acetyl and dichlorobenzoyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C17H15Cl2NO4S

Molecular Weight

400.3 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(3,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H15Cl2NO4S/c1-4-24-17(23)13-8(2)14(9(3)21)25-16(13)20-15(22)10-5-6-11(18)12(19)7-10/h5-7H,4H2,1-3H3,(H,20,22)

InChI Key

RCWUXZWADRVQHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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